molecular formula C17H16F2O B1327716 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898754-06-8

2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B1327716
CAS No.: 898754-06-8
M. Wt: 274.3 g/mol
InChI Key: PYHVAEDWEMCOIA-UHFFFAOYSA-N
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Description

2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone with fluorine atoms at the 2' and 4' positions and a 2,5-dimethylphenyl group at the 3-position. Its molecular formula is C₁₇H₁₆F₂O, with a molecular weight of 274.31 g/mol. The compound’s structure combines fluorine’s electronegativity and the steric bulk of methyl groups, making it a candidate for applications in medicinal chemistry, materials science, and industrial catalysis.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHVAEDWEMCOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644760
Record name 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-06-8
Record name 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Routes

Route A: Grignard Reaction Followed by Oxidation

  • Step 1: Preparation of a Grignard reagent from 2,4-difluorobromobenzene or 2,4-difluorophenylmagnesium bromide by reacting 2,4-difluorobenzene with magnesium in anhydrous ether.
  • Step 2: Nucleophilic addition of this Grignard reagent to 2,5-dimethylbenzaldehyde to form the corresponding secondary alcohol intermediate.
  • Step 3: Oxidation of the alcohol intermediate to the ketone using oxidizing agents such as chromium trioxide (CrO3), pyridinium chlorochromate (PCC), or other mild oxidants.

This method is supported by analogous syntheses of related compounds such as 2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone, where similar steps are employed with high yields and purity.

Route B: Friedel-Crafts Acylation

  • Direct acylation of 2,5-dimethylbenzene derivatives with 2,4-difluoroacetyl chloride or anhydride in the presence of Lewis acids (e.g., AlCl3) to form the ketone.
  • This method requires careful control of reaction conditions to avoid polyacylation and to maintain regioselectivity.

Route C: Cross-Coupling Reactions

  • Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) between 2,4-difluorophenylboronic acid and 3-(2,5-dimethylphenyl)propiophenone precursors.
  • This modern approach allows for selective formation of the diaryl ketone with fluorine substituents intact.

Detailed Reaction Conditions and Optimization

Step Reaction Type Reagents & Conditions Notes
1 Grignard Formation 2,4-difluorobenzene + Mg in anhydrous ether, inert atmosphere Requires dry conditions to prevent quenching
2 Nucleophilic Addition Grignard reagent + 2,5-dimethylbenzaldehyde, 0–25°C Controlled temperature to avoid side reactions
3 Oxidation PCC or CrO3 in dichloromethane or acetone, room temperature Mild oxidants preferred to prevent overoxidation
Alternative Friedel-Crafts Acylation 2,5-dimethylbenzene + 2,4-difluoroacetyl chloride, AlCl3, 0–50°C Requires anhydrous conditions, careful quenching
Alternative Cross-Coupling Pd catalyst, base (e.g., K2CO3), solvent (THF or toluene), 80–100°C High selectivity, scalable

Industrial Scale Considerations

  • Continuous flow reactors are increasingly used to improve reaction control, heat transfer, and scalability, especially for Grignard and oxidation steps.
  • Automated systems optimize reagent addition and temperature control to maximize yield and purity.
  • Purification typically involves column chromatography or recrystallization to isolate the target ketone.

Research Findings and Comparative Analysis

  • Fluorine substitution at 2' and 4' positions enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition reactions and influencing the compound's reactivity profile.
  • Methyl substitution on the second phenyl ring (2,5-dimethyl) affects steric hindrance and electronic properties, which can influence reaction rates and selectivity during synthesis.
  • Analogous compounds such as 2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone have been synthesized successfully using the Grignard-oxidation route, indicating the robustness of this method for similar derivatives.
  • Industrial patents on related fluorinated acetophenones (e.g., 2,4-difluoroacetophenone) describe mild reaction conditions using copper sulfate catalysis and steam distillation for purification, which could be adapted for the target compound's synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Grignard + Oxidation 2,4-difluorobenzene, 2,5-dimethylbenzaldehyde Mg, ether, PCC/CrO3 Anhydrous, 0–25°C, mild oxidation High selectivity, well-established Sensitive to moisture, multi-step
Friedel-Crafts Acylation 2,5-dimethylbenzene, 2,4-difluoroacetyl chloride AlCl3 Anhydrous, 0–50°C Direct, fewer steps Possible polyacylation, harsh conditions
Cross-Coupling 2,4-difluorophenylboronic acid, aryl halide Pd catalyst, base 80–100°C, inert atmosphere High regioselectivity, scalable Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2’,4’-difluoro-3-(2,5-dimethylphenyl)benzoic acid.

    Reduction: Formation of 2’,4’-difluoro-3-(2,5-dimethylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a compound with significant applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and relevant case studies.

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds, particularly those involving fluorinated aromatics. Its unique structure allows for further functionalization, making it valuable in creating more complex molecules used in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit potential pharmacological activities. These derivatives are being explored for their anticonvulsant and muscle relaxant properties, which could be beneficial in treating conditions such as muscle spasms and Parkinson's disease .

Case Study: Anticonvulsant Activity

A study conducted on various propiophenone derivatives demonstrated that certain modifications to the chemical structure significantly enhanced anticonvulsant activity. The introduction of fluorine atoms was found to increase the lipophilicity of the compounds, improving their ability to penetrate biological membranes and exert therapeutic effects .

Material Science

In material science, compounds like this compound are investigated for their role in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of fluorinated groups is known to improve resistance against solvents and heat, making these materials suitable for high-performance applications.

Analytical Applications

The compound can also be utilized in analytical chemistry as a standard reference material for chromatographic techniques due to its well-defined structure and stability. Its derivatives are often used to calibrate instruments and validate methods for analyzing similar compounds.

Table 2: Summary of Applications

Application AreaSpecific Uses
Organic SynthesisIntermediate for complex organic compounds
PharmaceuticalsAnticonvulsant and muscle relaxant agents
Material ScienceDevelopment of high-performance polymers
Analytical ChemistryStandard reference material for chromatography

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related propiophenone derivatives, focusing on substituent effects, synthetic routes, and biological activities. Key analogs include:

Fluorinated Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Properties/Activities
2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone C₁₇H₁₆F₂O 274.31 N/A 2',4'-F, 2,5-dimethylphenyl Hypothesized antitumor, antimicrobial
3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone C₁₇H₁₆F₂O 274.31 898754-08-0 3',4'-F Antimicrobial, anti-inflammatory
2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone C₁₅H₉F₅O 300.23 898778-62-6 3,4,5-trifluorophenyl Antitumor, antioxidant
  • Bioactivity : Fluorine-rich analogs (e.g., C₁₅H₉F₅O) exhibit stronger cytotoxic effects due to increased electronegativity and metabolic stability .

Methyl-Substituted Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Properties/Activities
2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone C₁₉H₂₂O 266.38 898753-48-5 2',3'-CH₃, 2,5-dimethylphenyl Increased lipophilicity
2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone C₁₇H₁₇FO 256.31 898768-31-5 2',5'-CH₃, 4-F Analgesic, anti-inflammatory
  • Reactivity : Methyl groups reduce electrophilicity compared to fluorine, lowering reactivity in nucleophilic substitutions but improving bioavailability .
  • Industrial Use : Methylated derivatives are preferred in polymer synthesis due to enhanced thermal stability .

Halogen-Substituted Analogs

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities
4'-Chloro-3-(2,3-dimethylphenyl)propiophenone C₁₆H₁₅ClO 258.74 4'-Cl, 2,3-dimethylphenyl Analgesic
3'-Bromo-3-(2,3-dimethylphenyl)propiophenone C₁₆H₁₅BrO 303.20 3'-Br Anticancer
  • Halogen Effects : Chloro and bromo derivatives show stronger enzyme inhibition than fluoro analogs but suffer from higher toxicity .

Biological Activity

2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which have garnered interest for their potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H14F2OC_{16}H_{14}F_2O. The molecular structure features:

  • A propiophenone backbone.
  • Fluorine atoms substituted at the 2' and 4' positions of the phenyl ring.
  • A dimethyl substitution on the phenyl group.

This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of key biochemical pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways associated with mood regulation and neuroprotection.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anticancer Properties

Research has explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. Further investigation is needed to confirm these findings in vivo.

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal assessed the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1060
    2030
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating moderate antibacterial activity.

Research Findings

Recent literature emphasizes the need for further research into the pharmacokinetics and toxicity profiles of this compound. Studies have suggested that while it exhibits promising biological activities, its safety profile must be thoroughly evaluated before clinical applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaNotable Activity
2',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenoneC16H14Cl2OAnticancer and antimicrobial
4'-Bromo-3-(2,5-dimethylphenyl)propiophenoneC16H17BrONeuroprotective effects
2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenoneC19H22OModerate anticancer activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis of fluorinated propiophenones typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, analogous compounds like 4’-(2,4-Difluorophenoxy)acetophenone are synthesized under pH-controlled conditions (pH 3–6, ideally pH 4) to stabilize intermediates and minimize side reactions . Optimization should include screening catalysts (e.g., Lewis acids), solvent polarity (benzene or toluene for extraction ), and temperature gradients. Purification via reduced-pressure rectification or steam distillation is recommended to isolate high-purity products .

Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 19F NMR : Identify fluorine substituents’ chemical shifts; compare with similar compounds like 3,4-Difluorobenzophenone (δF ~ -110 to -130 ppm) .
  • 1H/13C NMR : Analyze aromatic protons (e.g., 2,5-dimethylphenyl groups) and ketone carbonyl signals (δC ~ 190–210 ppm).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., analogous fluorinated acetophenones have MW ~218–248 g/mol ).

Q. What are the critical factors in achieving high purity (>97%) for this compound, and how are impurities characterized?

  • Methodological Answer : Purity optimization requires chromatography (e.g., silica gel for polar impurities) and recrystallization. Impurity profiling via HPLC/GC-MS can identify byproducts such as unreacted precursors or halogenated derivatives. For example, 4,4'-Difluorobenzophenone is purified to >97% using similar methods .

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the compound’s reactivity in cross-coupling or photochemical reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effects enhance electrophilicity at the ketone group, facilitating nucleophilic attacks. Comparative studies with non-fluorinated analogs (e.g., 4-methylpropiophenone) can quantify reactivity differences. Light-mediated functionalization methods, as used for α-(perfluoroalkylsulfonyl)propiophenones, may apply here (e.g., UV irradiation to initiate radical pathways) .

Q. What experimental designs are suitable for studying this compound’s environmental fate, including biodegradation and bioaccumulation?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic Studies : Use microbial consortia to track degradation metabolites via LC-MS/MS.
  • Bioaccumulation : Measure logP values (estimated ~3.5–4.0 for similar fluorinated aromatics ) and model tissue partitioning in aquatic organisms.

Q. How can computational modeling (DFT, QSAR) predict the compound’s interaction with biological targets or environmental receptors?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • QSAR Models : Corrogate toxicity using descriptors like polar surface area (PSA) and octanol-water partition coefficients (logP) from analogs (e.g., 2-[(2,4-difluorophenyl)iminomethyl]cyclohexanedione ).

Q. How to resolve contradictions in reported data (e.g., melting points, reactivity) across studies?

  • Methodological Answer : Discrepancies often arise from synthetic conditions (e.g., pH, solvent purity). For example, 2,4-Difluorophenylacetone has a reported mp range of 34–38°C , but deviations may occur due to polymorphic forms. Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate with differential scanning calorimetry (DSC).

Comparative and Mechanistic Questions

Q. How does the presence of 2,5-dimethylphenyl vs. methoxy substituents alter the compound’s spectroscopic or reactivity profile?

  • Methodological Answer : Compare with 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone :

  • NMR : Methoxy groups show distinct δH ~3.8 ppm (singlet) vs. methyl groups (δH ~2.3 ppm, multiplet).
  • Reactivity : Methoxy’s electron-donating effects reduce ketone electrophilicity, slowing nucleophilic additions.

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Use flow chemistry for exothermic steps (e.g., acylation) and inline purification (e.g., continuous extraction). Monitor intermediates via real-time IR spectroscopy, as demonstrated in light-mediated syntheses .

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